

A Technical Guide to the Spectroscopic Data of Phosphonothrixin

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Compound of Interest

Compound Name: Phosphonothrixin

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This technical guide provides an in-depth overview of the spectroscopic data for **Phosphonothrixin**, a novel herbicidal antibiotic. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this unique natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in identifying **Phosphonothrixin** and its biosynthetic intermediates. The compound is typically analyzed in negative ion mode.

Compound	Ionization Mode	Observed m/z	Formula
Phosphonothrixin	[M-H] ⁻	197.0220	C ₅ H ₁₁ O ₆ P
DHPPA (Intermediate)	[M-H] ⁻	155.0115	Not specified
HOPPA (Intermediate)	[M-H] ⁻	152.9958	Not specified

Nuclear Magnetic Resonance (NMR) Data

The structural determination of **Phosphonothrixin**, which possesses a distinctive C-P bond and an isoprene unit, was accomplished through various NMR techniques.^[1] Key experiments

include ^{31}P NMR, ^1H - ^{31}P HMBC, and other 1D and 2D NMR analyses.[2]

While a complete list of ^1H and ^{13}C chemical shifts is not fully detailed in the provided literature, the following summarizes the key NMR experiments and observations used for the characterization of **Phosphonothrixin** and its pathway intermediates.

Experiment Type	Purpose and Observations
^{31}P NMR	Used for the detection and quantification of phosphonate compounds in extracts and enzymatic assays.[2][3][4]
^1H - ^{31}P HMBC	Crucial for correlating phosphorus signals with specific protons in the molecule, aiding in the structural assignment of Phosphonothrixin and its intermediates.[2][3]
1D & 2D ^1H , ^{13}C NMR	Standard experiments (such as COSY, HSQC, HMBC) were used for the complete structural elucidation of the carbon skeleton and proton environments.[2]

An unusual characteristic observed was the rapid proton-deuterium (H-D) exchange of the methyl ketone unit of **Phosphonothrixin** when dissolved in D_2O . [1]

Experimental Protocols

The acquisition of spectroscopic data for **Phosphonothrixin** involves specific methodologies for sample preparation, instrumentation, and data analysis.

Sample Preparation for NMR and MS

For the analysis of **Phosphonothrixin** produced by bacterial strains like *Kitasatospora* sp. ST-888, the following steps are typical:

- Culture broth is subjected to ion exchange chromatography and gel filtration to isolate the acidic and hydrophilic compound.[5]

- For NMR analysis of enzymatic assays, high molecular weight materials such as proteins are removed using centrifugal filters (e.g., Amicon Ultra-0.5 with a 10 or 30 kDa cutoff).[6]
- The purified or filtered samples are often dried and reconstituted in D₂O (10% v/v) which serves as the locking solvent for NMR spectroscopy.[2][6]

Mass Spectrometry (LC-HRMS)

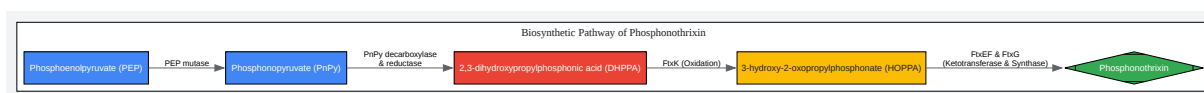
- Instrumentation: A Dionex Ultimate 3000 series HPLC system coupled with a Q-Exactive MS system (Thermo, Bremen, Germany) has been used.[6]
- Data Acquisition: The system is operated under high-resolution conditions to obtain accurate mass measurements.[6]
- Software: Xcalibur 4.1.31.9 software is utilized for both data acquisition and subsequent analysis.[6]

NMR Spectroscopy

- Instrumentation:
 - Agilent DD2 600 MHz spectrometer equipped with a OneNMR probe (operating at 600 MHz for ¹H, 151 MHz for ¹³C, and 243 MHz for ³¹P).[2]
 - Bruker Avance Neo 400 MHz spectrometer with a 5 mm Prodigy Cryoprobe (400 MHz for ¹H and 162 MHz for ³¹P).[2]
 - Bruker Avance III 500 MHz spectrometer with a 5 mm cryoprobe BBFO for some HMBC and HSQC spectra.[6]
- Referencing: Chemical shifts for ³¹P NMR are reported in δ (ppm) and are referenced to an external standard of 85% H₃PO₄. [6]
- Software: Topspin 3.6.2 software has been used for data acquisition on Bruker instruments. [6]

Visualization of the Phosphonothrixin Biosynthetic Pathway

The biosynthesis of **Phosphonothrixin** involves several enzymatic steps, starting from the precursor PEP (phosphoenolpyruvate). The pathway includes key intermediates such as DHPPA (2,3-dihydroxypropylphosphonic acid) and HOPPA (3-hydroxy-2-oxopropylphosphonate).[7] The workflow from precursor to the final product is illustrated below.



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Caption: Enzymatic conversion steps in **Phosphonothrixin** biosynthesis.

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